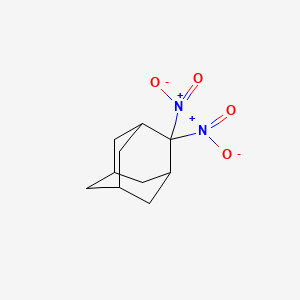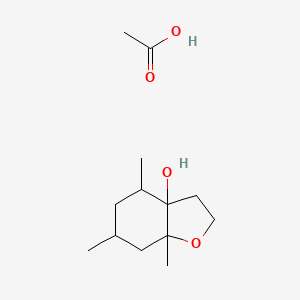
Acetic acid;4,6,7a-trimethyl-2,3,4,5,6,7-hexahydro-1-benzofuran-3a-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4,6,7a-trimethyl-2,3,4,5,6,7-hexahydro-1-benzofuran-3a-ol is a complex organic compound with a unique structure that combines elements of acetic acid and benzofuran
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,6,7a-trimethyl-2,3,4,5,6,7-hexahydro-1-benzofuran-3a-ol typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Benzofuran Ring: This step involves the cyclization of appropriate precursors to form the benzofuran ring structure.
Introduction of Methyl Groups: Methyl groups are introduced through alkylation reactions, often using methyl iodide or similar reagents.
Attachment of the Acetic Acid Moiety: The acetic acid group is typically introduced through esterification or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;4,6,7a-trimethyl-2,3,4,5,6,7-hexahydro-1-benzofuran-3a-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Acetic acid;4,6,7a-trimethyl-2,3,4,5,6,7-hexahydro-1-benzofuran-3a-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;4,6,7a-trimethyl-2,3,4,5,6,7-hexahydro-1-benzofuran-3a-ol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various physiological effects.
Propiedades
Número CAS |
89441-64-5 |
|---|---|
Fórmula molecular |
C13H24O4 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
acetic acid;4,6,7a-trimethyl-2,3,4,5,6,7-hexahydro-1-benzofuran-3a-ol |
InChI |
InChI=1S/C11H20O2.C2H4O2/c1-8-6-9(2)11(12)4-5-13-10(11,3)7-8;1-2(3)4/h8-9,12H,4-7H2,1-3H3;1H3,(H,3,4) |
Clave InChI |
AWHJQPSAJKLZQL-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C2(CCOC2(C1)C)O)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





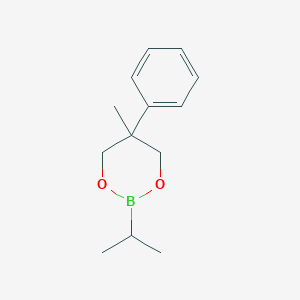
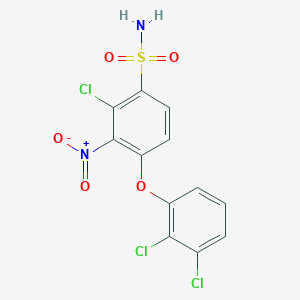
![N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide](/img/structure/B14397464.png)
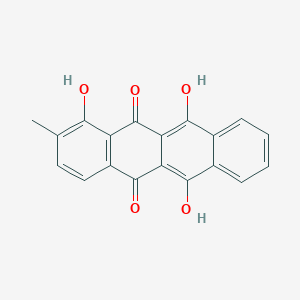
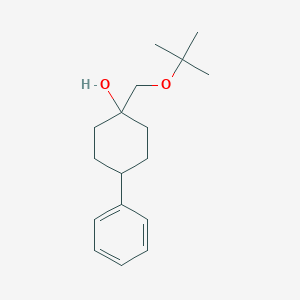
![1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide](/img/structure/B14397486.png)
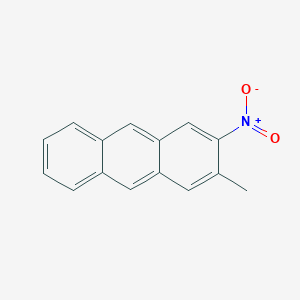
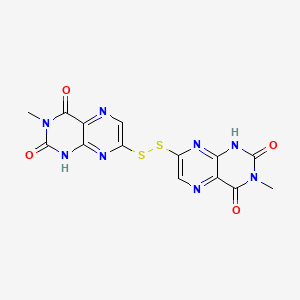
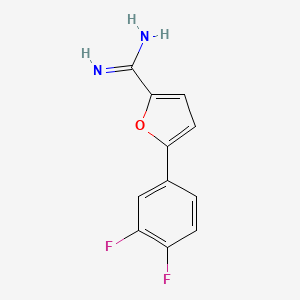
![Bicyclo[4.1.0]heptane, 3-cyclopropyl-](/img/structure/B14397510.png)
